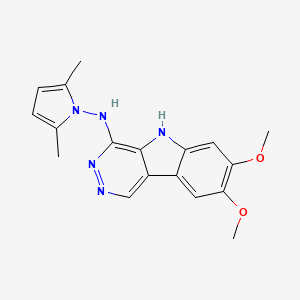
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- is a complex heterocyclic compound that belongs to the pyridazinoindole family This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole moiety, along with various functional groups such as methoxy and dimethylpyrrol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- typically involves multi-step reactions. One common method includes the alkylation of pyridazinoindole with alkylating agents such as amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate (K2CO3) in acetone or potassium hydroxide (KOH) in dimethyl sulfoxide (DMSO) . The hydrazinolysis of mono and di-esters formed during these reactions yields the target hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often use halogenating agents such as bromine (Br2) or chlorine (Cl2) under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. Some notable applications include:
Cancer Therapy: This compound has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a crucial enzyme in cancer cell growth and survival.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Pharmacological Studies: The compound’s unique structure allows it to interact with various biological targets, making it valuable for pharmacological research.
Mecanismo De Acción
The mechanism of action of 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- involves its interaction with specific molecular targets and pathways. For instance, as a PI3K inhibitor, it interferes with the PI3K/AKT/mTOR signaling pathway, which is essential for cell proliferation and survival . By inhibiting this pathway, the compound induces apoptosis (programmed cell death) in cancer cells, thereby exerting its anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- include:
Pyridazine Derivatives: These compounds share the pyridazine ring structure and exhibit various biological activities.
Pyridazinone Derivatives: These compounds contain a pyridazinone ring and are known for their pharmacological properties.
Uniqueness
What sets 5H-Pyridazino(4,5-b)indol-4-amine, 7,8-dimethoxy-N-(2,5-dimethyl-1H-pyrrol-1-yl)- apart is its unique combination of functional groups and its ability to inhibit PI3K, making it a promising candidate for targeted cancer therapy .
Propiedades
Número CAS |
121638-63-9 |
|---|---|
Fórmula molecular |
C18H19N5O2 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
N-(2,5-dimethylpyrrol-1-yl)-7,8-dimethoxy-5H-pyridazino[4,5-b]indol-4-amine |
InChI |
InChI=1S/C18H19N5O2/c1-10-5-6-11(2)23(10)22-18-17-13(9-19-21-18)12-7-15(24-3)16(25-4)8-14(12)20-17/h5-9,20H,1-4H3,(H,21,22) |
Clave InChI |
RVIWACAJBMAAJL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(N1NC2=C3C(=CN=N2)C4=CC(=C(C=C4N3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


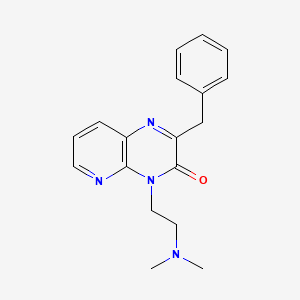
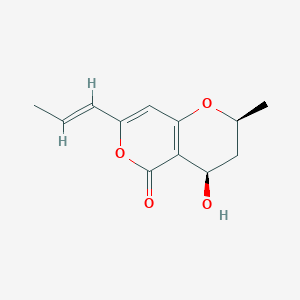
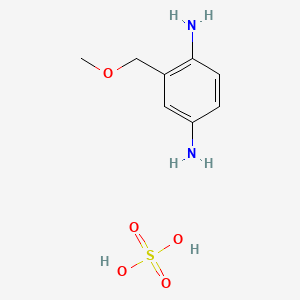
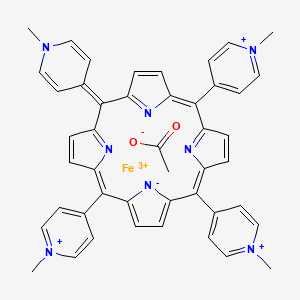


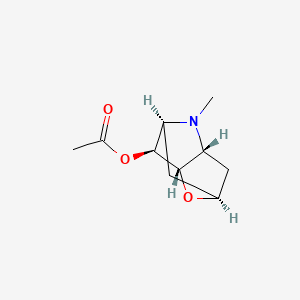
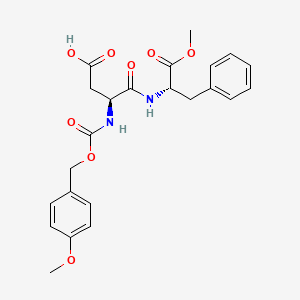



![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-naphthalen-1-yl-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12778742.png)


